Sulfatinib

Pancreatic Neuroendocrine Tumors Progression-Free Survival Phase III Clinical Trial

Sulfatinib offers a distinctive angio-immuno kinase inhibitory profile (VEGFR/FGFR/CSF1R) that simultaneously suppresses angiogenesis and modulates the tumor microenvironment, validated in Phase III SANET trials for advanced neuroendocrine neoplasms. It provides a clinically differentiated safety and efficacy edge over VEGFR-only TKIs. Ideal for both established NET research programs and novel combination therapy studies. Secure your supply of this advanced, research-grade inhibitor today.

Molecular Formula C24H28N6O3S
Molecular Weight 480.6
CAS No. 1816307-67-1
Cat. No. B3028297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfatinib
CAS1816307-67-1
Molecular FormulaC24H28N6O3S
Molecular Weight480.6
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C
InChIInChI=1S/C24H28N6O3S/c1-17-13-19-15-21(7-8-22(19)27-17)33-23-9-10-25-24(29-23)28-20-6-4-5-18(14-20)16-34(31,32)26-11-12-30(2)3/h4-10,13-15,26-27H,11-12,16H2,1-3H3,(H,25,28,29)
InChIKeyTTZSNFLLYPYKIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfatinib (CAS 1816307-67-1) for Advanced Neuroendocrine Tumors: Baseline Overview for Procurement & Research


Sulfatinib (also known as surufatinib or HMPL-012; CAS 1816307-67-1) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) with a distinct angio-immuno kinase inhibitory profile. It potently and selectively inhibits vascular endothelial growth factor receptors 1, 2, and 3 (VEGFR1/2/3), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF1R) with IC50 values in the low nanomolar range (1-24 nM) [1]. This unique combination of targets allows sulfatinib to simultaneously suppress tumor angiogenesis and modulate the immunosuppressive tumor microenvironment [2]. Its primary clinical application is in advanced neuroendocrine neoplasms (NENs), where it has received regulatory approval for specific indications [3].

Procurement Rationale: Why Sulfatinib (1816307-67-1) Cannot Be Substituted with Standard VEGFR-Targeted TKIs


Substituting sulfatinib with other VEGFR-targeted TKIs (e.g., sunitinib, pazopanib) or mTOR inhibitors (e.g., everolimus) for advanced neuroendocrine tumor (NET) applications is not supported by clinical evidence. Sulfatinib's unique angio-immuno kinase profile (VEGFR/FGFR/CSF1R) provides a distinct therapeutic advantage over agents that primarily target VEGFR signaling alone [1]. Comparative real-world evidence demonstrates that while these agents are effective, sulfatinib offers a differentiated safety and efficacy profile [2]. Furthermore, the regulatory approval of sulfatinib for advanced NETs is based on robust, randomized, placebo-controlled Phase III trials (SANET-ep and SANET-p) that demonstrated statistically significant and clinically meaningful improvements in progression-free survival, a benefit that cannot be automatically extrapolated to other TKIs without similar trial data in these specific indications [3].

Quantitative Evidence Guide: Verifiable Differentiation of Sulfatinib (CAS 1816307-67-1)


Superior Progression-Free Survival vs. Placebo in Advanced Pancreatic NETs (Phase III SANET-p Trial)

In the randomized, double-blind, placebo-controlled Phase III SANET-p trial (NCT02589821) for advanced pancreatic neuroendocrine tumors (NETs), sulfatinib demonstrated a statistically significant improvement in median progression-free survival (mPFS) compared to placebo. The mPFS was 10.9 months for sulfatinib versus 3.7 months for placebo (hazard ratio [HR] 0.491; 95% CI 0.319-0.755; p=0.0011) [1].

Pancreatic Neuroendocrine Tumors Progression-Free Survival Phase III Clinical Trial

Superior Progression-Free Survival vs. Placebo in Advanced Extrapancreatic NETs (Phase III SANET-ep Trial)

In the randomized, double-blind, placebo-controlled Phase III SANET-ep trial (NCT02588170) for advanced extrapancreatic neuroendocrine tumors (NETs), sulfatinib significantly prolonged median progression-free survival (mPFS) compared to placebo. The mPFS was 9.2 months for sulfatinib versus 3.8 months for placebo (hazard ratio [HR] 0.334; 95% CI 0.223-0.499; p<0.0001) [1].

Extrapancreatic Neuroendocrine Tumors Progression-Free Survival Phase III Clinical Trial

Differentiated Real-World Efficacy and Safety vs. Everolimus and Sunitinib in Advanced Neuroendocrine Neoplasms

A real-world, retrospective cohort study using propensity score matching and inverse probability treatment weighting (IPTW) compared sulfatinib to everolimus and sunitinib in patients with advanced neuroendocrine neoplasms (NENs). In the IPTW analysis, sulfatinib demonstrated a numerically longer median progression-free survival (mPFS) of 12.5 months, compared to 11.0 months for everolimus and 8.7 months for sunitinib, although the difference was not statistically significant [1]. Furthermore, the incidence of grade ≥3 treatment-related adverse events was 46.9% for sulfatinib, 55.3% for everolimus, and 70.3% for sunitinib, suggesting a potentially more favorable safety profile for sulfatinib in this real-world setting [1].

Neuroendocrine Neoplasms Real-World Evidence Comparative Effectiveness

Promising Activity in High-Grade Neuroendocrine Neoplasm via Unique Immunomodulatory Combination

In a multicenter, single-arm Phase II study (NCT05165407), sulfatinib combined with the anti-PD-1 antibody sintilimab and the anti-CTLA-4 antibody IBI310 showed promising efficacy in patients with high-grade advanced neuroendocrine neoplasm (HG-NEN), a population with a poor prognosis. The objective response rate (ORR) was 37.5%, and the disease control rate (DCR) was 75% [1]. For patients who had received no more than one prior systemic regimen, the ORR was 46.7% and the DCR was 80.0%, with a median progression-free survival of 4.4 months [1].

High-Grade Neuroendocrine Neoplasm Immunotherapy Combination Phase II Clinical Trial

Favorable Pharmacokinetic Profile Supporting Once-Daily Dosing

Phase I pharmacokinetic (PK) data for sulfatinib demonstrate rapid absorption (Tmax 1.3-2.8 hours) and a long elimination half-life (t1/2) of 15.3-19.1 hours, which supports once-daily oral dosing [1]. This PK profile contrasts with some other TKIs used in NETs that may require more frequent dosing or have shorter half-lives.

Pharmacokinetics Dosing Regimen Patient Compliance

Best Application Scenarios for Sulfatinib (CAS 1816307-67-1) in Research and Clinical Practice


First-Line or Later-Line Treatment of Advanced Pancreatic Neuroendocrine Tumors (pNETs)

Sulfatinib is indicated for the treatment of patients with progressive, advanced, well-differentiated (G1/G2), non-functional pancreatic NETs [1]. The robust Phase III SANET-p data demonstrating a 7.2-month PFS improvement over placebo (HR 0.49) provides strong justification for its use in this setting [2]. Procurement for this scenario is driven by the established, guideline-supported indication.

First-Line or Later-Line Treatment of Advanced Extrapancreatic Neuroendocrine Tumors (epNETs)

Sulfatinib is also indicated for patients with progressive, advanced, well-differentiated (G1/G2), non-functional extrapancreatic NETs [1]. The Phase III SANET-ep trial, which showed a 5.4-month PFS improvement over placebo (HR 0.33), underpins this application [3]. Procurement is warranted for managing this broader NET population as per regulatory approval.

Backbone Therapy for Investigational Immuno-Oncology Combinations in High-Grade NENs

Sulfatinib's unique CSF1R inhibition and demonstrated preclinical synergy with immune checkpoint inhibitors make it a compelling candidate for combination therapy in aggressive, high-grade neuroendocrine neoplasms (HG-NENs), including G3 NETs and neuroendocrine carcinomas (NECs) [4]. The Phase II data showing a 37.5% ORR in combination with PD-1/CTLA-4 inhibitors supports this investigational use [5]. Procurement in this context is primarily for clinical trials and academic research aimed at addressing a high unmet medical need.

Alternative to Sunitinib or Everolimus in Advanced NENs Based on a Differentiated Safety Profile

Based on real-world comparative data, sulfatinib may be a preferred alternative to sunitinib or everolimus for advanced NENs in settings where minimizing grade ≥3 adverse events is a clinical priority [6]. The lower observed rates of severe treatment-related adverse events (46.9% vs. 55.3% for everolimus and 70.3% for sunitinib) provide a data-driven rationale for this selection in formulary and procurement decisions [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.